Caco-2 Cell Viability Comparison: 4-Methylchalcone vs Phloridzin Dose-Response Divergence
In a direct head-to-head in vitro study using MTS assays on Caco-2 colorectal adenocarcinoma cells, 4-methylchalcone and phloridzin exhibited fundamentally different viability profiles . 4-Methylchalcone induced both cytotoxic and anti-proliferative effects at concentrations from 1 to 50 µg reference substance per sample, while phloridzin produced no measurable effect on cell viability across the entire tested concentration range . This substitution-specific activity validates that the 4-methylchalcone scaffold possesses intrinsic activity not present in the glycosylated phloridzin analog.
| Evidence Dimension | Cytotoxic/anti-proliferative effect on Caco-2 cells |
|---|---|
| Target Compound Data | Active: induced cytotoxic and anti-proliferative effects from 1–50 µg/sample |
| Comparator Or Baseline | Phloridzin: no effect on viability at any concentration tested |
| Quantified Difference | Qualitative divergence (active vs inactive); concentration range established for activity |
| Conditions | Caco-2 colorectal adenocarcinoma cell line; MTS viability assay |
Why This Matters
This demonstrates that the p-methyl substitution confers distinct biological activity not present in the phloridzin glycoside analog, meaning substitution pattern dictates functional outcome and cannot be interchanged for Caco-2-based intestinal permeability or cancer studies.
- [1] Oancea A, Avram S, et al. In Silico Comparison of Quantum and Bioactivity Parameters of a Series of Natural Diphenyl Acetone Analogues, and In Vitro Caco-2 Studies on Three Main Chalcone Derivatives. Symmetry. 2024;16(10):1383. doi:10.3390/sym16101383. View Source
